2-Iodo-4-(trifluoromethyl)benzylami
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(trifluoromethyl)benzylamine is an organic compound that features both iodine and trifluoromethyl groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)benzylamine typically involves multiple steps. One common method starts with the iodination of a benzylamine derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Iodo-4-(trifluoromethyl)benzylamine may involve scalable processes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethyl)benzylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex aromatic compounds, while oxidation reactions may produce benzyl alcohol derivatives.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Lacks the iodine atom but shares the trifluoromethyl group.
2-Iodo-4-methylbenzylamine: Contains a methyl group instead of a trifluoromethyl group.
2-Iodo-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a benzylamine group.
Uniqueness
2-Iodo-4-(trifluoromethyl)benzylamine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical properties
Properties
Molecular Formula |
C8H7F3IN |
---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
[2-iodo-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H,4,13H2 |
InChI Key |
MKPBENGEXUKOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.